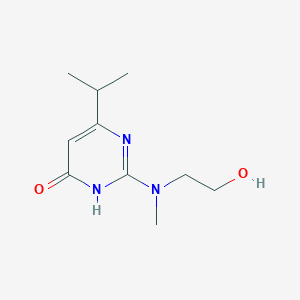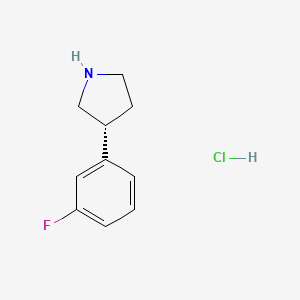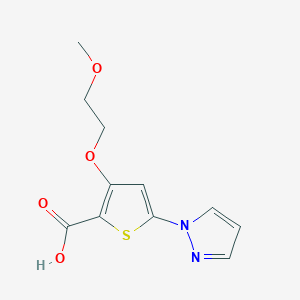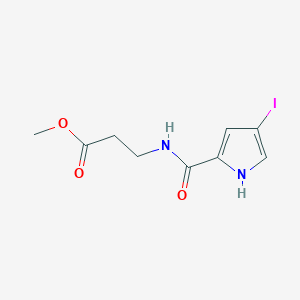
2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-ヒドロキシエチル)(メチル)アミノ)-6-イソプロピルピリミジン-4-オールは、ピリミジン誘導体のクラスに属する化学化合物です。この化合物は、ヒドロキシエチル基、メチルアミノ基、およびイソプロピル基で置換されたピリミジン環の存在を特徴としています。
準備方法
合成経路と反応条件
2-((2-ヒドロキシエチル)(メチル)アミノ)-6-イソプロピルピリミジン-4-オールの合成は、通常、適切な出発物質を制御された条件下で反応させることを伴います。一般的な方法の1つは、水酸化ナトリウムなどの塩基の存在下で、2-クロロ-6-イソプロピルピリミジンを2-(メチルアミノ)エタノールと反応させることです。反応は、エタノールなどの適切な溶媒中で、置換反応を促進するために高温で行われます。
工業的生産方法
この化合物の工業的生産は、同様の合成経路を伴う場合がありますが、より大規模に行われます。このプロセスは、収率と純度が最適化され、通常、連続フローリアクターと自動化されたシステムを組み込み、一貫した生産を確保します。触媒の使用や再結晶やクロマトグラフィーなどの高度な精製技術も、高品質の製品を得るために使用される場合があります。
化学反応の分析
反応の種類
2-((2-ヒドロキシエチル)(メチル)アミノ)-6-イソプロピルピリミジン-4-オールは、次を含むさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシエチル基は酸化されて、対応するアルデヒドまたはカルボン酸を形成することができます。
還元: 化合物は還元されて、アミンまたはアルコールを形成することができます。
置換: ピリミジン環は求核置換反応を起こすことができ、そこでヒドロキシエチル基またはメチルアミノ基は他の官能基に置き換えられます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化アルミニウムリチウム(LiAlH4)または水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: 求核置換反応には、水素化ナトリウム(NaH)またはtert-ブトキシドカリウム(KOtBu)などの試薬が含まれる場合があります。
形成される主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシエチル基の酸化は、アルデヒドまたはカルボン酸を生成する可能性がありますが、還元は、第一級または第二級アミンを生成する可能性があります。
科学研究の応用
2-((2-ヒドロキシエチル)(メチル)アミノ)-6-イソプロピルピリミジン-4-オールは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のための構成要素として、およびさまざまな有機反応における試薬として使用されます。
生物学: 抗菌性や抗ウイルス性などの潜在的な生物学的活性について研究されています。
医学: さまざまな病気の治療薬としての可能性を探る研究が進行中です。
産業: 新しい材料の開発に、および医薬品や農薬の製造における中間体として使用されます。
科学的研究の応用
2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
2-((2-ヒドロキシエチル)(メチル)アミノ)-6-イソプロピルピリミジン-4-オールの作用機序は、特定の分子標的や経路との相互作用を伴います。化合物は、重要な生物学的プロセスに関与する酵素や受容体を阻害することによって作用する可能性があります。たとえば、特定のプロテアーゼやキナーゼの活性を阻害し、細胞シグナル伝達経路や生理学的反応の調節につながる可能性があります。
類似の化合物との比較
類似の化合物
2-((2-ヒドロキシエチル)(メチル)アミノ)-6-メチルピリミジン-4-オール: イソプロピル基の代わりにメチル基を持つ類似の構造。
2-((2-ヒドロキシエチル)(メチル)アミノ)-4-ピリミジノール: イソプロピル基がありません。
2-((2-ヒドロキシエチル)(メチル)アミノ)-6-エチルピリミジン-4-オール: イソプロピル基の代わりにエチル基が含まれています。
独自性
2-((2-ヒドロキシエチル)(メチル)アミノ)-6-イソプロピルピリミジン-4-オールの独自性は、その特定の置換パターンにあり、そのパターンは異なる化学的および生物学的特性をもたらします。イソプロピル基の存在は、その親油性を高め、生物学的標的との相互作用に影響を与える可能性があり、研究開発に貴重な化合物となっています。
類似化合物との比較
Similar Compounds
2-((2-Hydroxyethyl)(methyl)amino)-6-methylpyrimidin-4-ol: Similar structure but with a methyl group instead of an isopropyl group.
2-((2-Hydroxyethyl)(methyl)amino)-4-pyrimidinol: Lacks the isopropyl group.
2-((2-Hydroxyethyl)(methyl)amino)-6-ethylpyrimidin-4-ol: Contains an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of 2-((2-Hydroxyethyl)(methyl)amino)-6-isopropylpyrimidin-4-ol lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
1365941-92-9 |
|---|---|
分子式 |
C10H17N3O2 |
分子量 |
211.26 g/mol |
IUPAC名 |
2-[2-hydroxyethyl(methyl)amino]-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H17N3O2/c1-7(2)8-6-9(15)12-10(11-8)13(3)4-5-14/h6-7,14H,4-5H2,1-3H3,(H,11,12,15) |
InChIキー |
QNPLEBTYCFDKTK-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=O)NC(=N1)N(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-Chloro-2-hydrazinylbenzo[d]thiazol-6-yl)-4-methylbenzenesulfonamide](/img/structure/B11788505.png)



![1-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11788551.png)





![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)thiophene-3-carboxylic acid](/img/structure/B11788572.png)
